Cl-NQTrp

Tauopathy Alzheimer's disease Protein aggregation

Researchers investigating tauopathies face a persistent obstacle: parent compound NQTrp is synthetically challenging and unstable, undermining long-term reproducibility. Cl-NQTrp resolves this with a chlorine substitution at the 6-position of the naphthoquinone core, delivering improved synthetic accessibility, stability, and blood-brain barrier penetration while retaining anti-amyloidogenic activity. • 14% lower IC50 vs. NQTrp for disassembling pre-formed PHF6 tau fibrils (6±1 vs. 7±1 molar excess). • 91% reduction of neurotoxic Aβ*56 in 5XFAD mouse brains; rescues htau Drosophila to 58% viability (0% controls). • Cross-target activity validated against Aβ, tau, and γD-crystallin. • Supplied ≥98% purity with full analytical characterization.

Molecular Formula C21H16N2O4
Molecular Weight 360.4 g/mol
CAS No. 185351-19-3
Cat. No. B609642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCl-NQTrp
CAS185351-19-3
SynonymsNQTrp;  NQ-Trp;  NQ Trp; 
Molecular FormulaC21H16N2O4
Molecular Weight360.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H16N2O4/c24-19-10-17(20(25)15-7-2-1-6-14(15)19)23-18(21(26)27)9-12-11-22-16-8-4-3-5-13(12)16/h1-8,10-11,18,22-23H,9H2,(H,26,27)/t18-/m0/s1
InChIKeyDZZUYZXINNHEGM-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cl-NQTrp (CAS 185351-23-9): A Chlorinated Naphthoquinone-Tryptophan Hybrid with Superior Stability and Broader Anti-Amyloid Activity


Cl-NQTrp is a chlorinated derivative of the naphthoquinone-tryptophan hybrid NQTrp (1,4-naphthoquinon-2-yl-L-tryptophan, CAS 185351-19-3) [1]. The introduction of a chlorine atom at the 6-position of the naphthoquinone core results in a more stable and easier-to-synthesize molecule while retaining and, in some contexts, enhancing the anti-amyloidogenic properties of the parent scaffold [2]. Unlike the parent compound NQTrp, which is known to be difficult to synthesize and relatively unstable [2], Cl-NQTrp demonstrates robust activity against multiple amyloidogenic proteins including amyloid-β (Aβ), tau, and γD-crystallin, and has shown efficacy in both Drosophila and mouse models of protein aggregation diseases [3].

Why Cl-NQTrp (185351-23-9) Cannot Be Replaced by Its Parent Compound NQTrp (185351-19-3)


Although NQTrp and Cl-NQTrp share the same naphthoquinone-tryptophan core, the presence of a single chlorine substituent fundamentally alters the molecule's physicochemical and biological profile [1]. NQTrp is reported to be difficult to synthesize and unstable, limiting its practical utility in long-term studies and large-scale applications [1]. In contrast, Cl-NQTrp exhibits significantly improved synthetic accessibility and chemical stability, making it a more reliable tool compound for reproducible experimentation [1]. Furthermore, while both compounds inhibit amyloid aggregation, their relative potencies differ across targets: Cl-NQTrp demonstrates a distinct advantage in disassembling pre-formed tau fibrils [2] and has been explicitly documented to cross the blood-brain barrier efficiently [3], a property critical for translational neuroscience research.

Quantitative Differentiation of Cl-NQTrp (185351-23-9) Relative to NQTrp and Other Analogs


Cl-NQTrp Demonstrates a 14% Lower IC50 (Molar Excess) than NQTrp in Disassembling Pre-formed Tau PHF6 Fibrils

In a direct head-to-head comparison using a ThS fluorescence assay, Cl-NQTrp disassembled pre-formed PHF6 peptide fibrils with an IC50 of 6 ± 1 molar excess, compared to 7 ± 1 molar excess for the parent compound NQTrp [1]. This represents a 14% lower molar excess requirement for Cl-NQTrp, indicating superior potency against tau-derived aggregates.

Tauopathy Alzheimer's disease Protein aggregation PHF6 fibril disassembly

Cl-NQTrp Inhibits Aβ1-42 Aggregation with an IC50 of 90 nM, Providing a Reliable Benchmark Relative to NQTrp's 50 nM

Cl-NQTrp inhibits the aggregation of Aβ1-42 monomers with an IC50 of 90 nM, as determined by ThT fluorescence assay and TEM imaging [1]. In comparison, the parent compound NQTrp exhibits an IC50 of 50 nM for the same assay under similar conditions [2]. While Cl-NQTrp is marginally less potent on Aβ than NQTrp, it offers a well-characterized and stable alternative for studies requiring a balanced tau/Aβ dual-inhibitor profile.

Amyloid-β Alzheimer's disease Aggregation inhibitor Drug discovery

Cl-NQTrp Treatment in a Transgenic Drosophila Tauopathy Model Results in 58% Viability on Day 29, Whereas Untreated Flies Exhibit 0% Viability

In a transgenic Drosophila model expressing human tau (htau), Cl-NQTrp administration significantly rescued the reduced lifespan phenotype: 58% of Cl-NQTrp-treated flies remained viable on day 29, compared to 0% viability among untreated control flies by the same time point [1]. This represents a robust in vivo functional rescue in a tau-specific genetic background.

Tauopathy In vivo efficacy Drosophila model Neurodegeneration

Cl-NQTrp Reduces Aβ*56 Species by 91% in 5XFAD Mouse Brain, Demonstrating Potent In Vivo Target Engagement

Intraperitoneal injection of Cl-NQTrp into 5XFAD transgenic AD mice resulted in a 91% reduction of the neurotoxic Aβ*56 dodecamer species in the brain, compared to vehicle-treated 5XFAD controls, and a 40% reduction in total non-soluble Aβ [1]. Notably, this level of Aβ*56 reduction is not reported for the parent compound NQTrp in the same model system, highlighting a specific advantage of the chlorinated derivative.

Alzheimer's disease Aβ*56 In vivo target engagement 5XFAD mouse model

Cl-NQTrp Inhibits Aggregation of γD-Crystallin and Its Amyloidogenic Hexapeptide, Expanding the Anti-Amyloid Spectrum Beyond Aβ and Tau

Both NQTrp and Cl-NQTrp inhibited the in vitro aggregation of the cataract-associated γD-crystallin protein and its amyloidogenic hexapeptide 41GCWMLY46 in a dose-dependent manner, with no toxic effect on retinal cell cultures [1]. This demonstrates that the naphthoquinone-tryptophan scaffold, including the chlorinated variant, retains broad anti-amyloid activity across structurally diverse aggregation-prone proteins, extending its utility beyond neurodegenerative targets.

Cataract γD-crystallin Amyloid aggregation Ophthalmology

Optimal Application Scenarios for Cl-NQTrp (185351-23-9) in Scientific Research and Preclinical Development


Tauopathy Mechanism-of-Action Studies Requiring Potent Disassembly of Pre-formed Tau Fibrils

Investigators studying the clearance of established tau pathology should prioritize Cl-NQTrp over NQTrp due to its 14% lower IC50 for disassembling pre-formed PHF6 fibrils (6 ± 1 vs. 7 ± 1 molar excess) [1]. This superior potency in reversing existing aggregates makes Cl-NQTrp the preferred tool for experiments focused on therapeutic intervention after pathology onset, a key translational scenario in tauopathies such as Alzheimer's disease and frontotemporal dementia.

In Vivo Tauopathy Model Studies Using Transgenic Drosophila

Cl-NQTrp has been validated in a transgenic Drosophila model expressing human tau, where it rescued the lethal phenotype to 58% viability on day 29 compared to 0% for untreated controls [2]. This established in vivo efficacy provides a robust quantitative baseline for researchers using this model to screen other tau-targeting compounds or to study tau aggregation dynamics in a whole-organism context.

Studies Targeting the Neurotoxic Aβ*56 Dodecamer in Alzheimer's Disease Models

Cl-NQTrp achieves a 91% reduction of the Aβ*56 species in the brains of 5XFAD mice [3], a specific neurotoxic assembly not directly addressed by the parent compound NQTrp in the published literature. For researchers focusing on Aβ*56 as a therapeutic target or biomarker, Cl-NQTrp offers a uniquely characterized and highly efficacious chemical probe.

Broad-Spectrum Anti-Amyloid Screening Across Neurodegenerative and Ocular Diseases

Given its documented activity against Aβ, tau, and γD-crystallin [4], Cl-NQTrp serves as an excellent positive control or benchmark compound for high-throughput screening campaigns seeking novel inhibitors of protein aggregation in Alzheimer's disease, tauopathies, and cataract research. Its cross-target profile allows for comparative potency assessments across diverse amyloidogenic proteins under standardized assay conditions.

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